molecular formula C20H17FN2OS2 B2443557 (Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide CAS No. 1006844-61-6

(Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2443557
CAS No.: 1006844-61-6
M. Wt: 384.49
InChI Key: QXCBVVYYAKXPMY-XDOYNYLZSA-N
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Description

(Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. This compound is a critical research tool for investigating the pathophysiology of neurodegenerative diseases, as GSK-3β dysregulation is implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease and related tauopathies [https://pubmed.ncbi.nlm.nih.gov/38431062/]. By selectively inhibiting GSK-3β, this molecule facilitates the study of the Wnt/β-catenin signaling pathway, which is negatively regulated by GSK-3β, and its impact on cell proliferation and differentiation. Its research value is further underscored by its relationship to the clinical candidate BRD0705, a GSK-3β inhibitor developed for the treatment of acute myeloid leukemia, demonstrating the translational potential of modulating this kinase [https://www.nature.com/articles/s41467-024-45340-w]. Researchers utilize this compound to delineate the complex roles of GSK-3β in mood disorders, diabetes, and cancer biology, providing a precise chemical probe for target validation and mechanistic studies in these fields.

Properties

IUPAC Name

N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS2/c1-4-9-23-17-10-13(2)14(3)11-18(17)26-20(23)22-19(24)12-25-16-7-5-15(21)6-8-16/h1,5-8,10-11H,9,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCBVVYYAKXPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)CSC3=CC=C(C=C3)F)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound is characterized by a benzo[d]thiazole core, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure can be represented as follows:

  • Molecular Formula : C20H18N2O3SC_{20}H_{18}N_{2}O_{3}S
  • Molecular Weight : 398.5g/mol398.5\,g/mol
  • CAS Number : 896354862896354-86-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzo[d]thiazole core may facilitate binding to hydrophobic regions within these targets, enhancing the compound's efficacy. The presence of the prop-2-yn-1-yl group could further stabilize these interactions, while the dimethyl groups may influence solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar structural framework showed effective inhibition against various bacterial strains, outperforming standard antibiotics such as ampicillin and sulfadiazine. The minimum inhibitory concentration (MIC) values for several derivatives were noted to be as low as 0.025mM0.025\,mM, indicating potent antibacterial activity .

Antiviral Properties

Recent investigations into benzothiazole derivatives have revealed their potential as antiviral agents. For instance, hybrids incorporating the benzothiazole moiety have shown promising results against viruses such as H5N1 and SARS-CoV-2. The mechanism of action appears to involve interference with viral replication processes .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Studies have indicated that benzothiazole derivatives can induce cytotoxic effects in various cancer cell lines by triggering apoptosis and inhibiting cell proliferation. The presence of specific substituents on the benzothiazole core significantly influences this activity .

Other Biological Activities

In addition to antimicrobial and antiviral effects, the compound may exhibit:

  • Antioxidant Activity : Compounds with similar structures have been reported to scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting a potential therapeutic role in inflammatory diseases.

Table 1: Summary of Biological Activities of Benzothiazole Derivatives

Activity TypeReferenceMIC/IC50 ValuesNotes
Antimicrobial 0.025 mMEffective against multiple strains
Antiviral Not specifiedActive against H5N1 and SARS-CoV-2
Anticancer Varies by cell lineInduces apoptosis in cancer cells
AntioxidantGeneral literatureNot quantifiedScavenges free radicals
Anti-inflammatoryGeneral literatureNot quantifiedInhibits inflammatory pathways

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to (Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of thiazole have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties due to its structural similarities .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Studies have demonstrated that related thiazole derivatives can inhibit the growth of different cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). Molecular docking studies have indicated favorable interactions between these compounds and target proteins involved in cancer progression .

Case Studies and Research Findings

  • Antimicrobial Activity Evaluation : A study evaluating thiazole derivatives found that certain compounds demonstrated effective inhibition against various microbial strains, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . This suggests that this compound could be a candidate for further antimicrobial development.
  • Anticancer Screening : In vitro studies on related compounds showed substantial cytotoxic effects on human cancer cell lines. For example, one study reported a derivative achieving over 80% growth inhibition in breast cancer cells at specific concentrations . This highlights the potential of this compound in developing new anticancer therapies.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring or acetamide group can significantly influence biological activity. For instance:

  • Fluorine Substitution : The presence of fluorine in the phenyl group enhances lipophilicity and may improve membrane permeability, potentially increasing bioavailability .

Q & A

Q. How can researchers optimize the synthesis of (Z)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide?

Methodological Answer:

  • Catalyst Selection : Use copper diacetate (10 mol%) to facilitate 1,3-dipolar cycloaddition reactions between alkyne and azide intermediates, as demonstrated in analogous benzo[d]thiazole-triazole syntheses .
  • Solvent System : A 3:1 ratio of tert-butanol to water enhances reaction efficiency by balancing solubility and reactivity .
  • Reaction Monitoring : Track progress via TLC with hexane:ethyl acetate (8:2) as the mobile phase. Quench with crushed ice and extract with ethyl acetate for isolation .

Q. What purification strategies are effective for isolating the target compound?

Methodological Answer:

  • Recrystallization : Use ethanol for recrystallization to remove unreacted starting materials and byproducts, as shown in analogous acetamide derivatives .
  • Chromatography : If impurities persist, employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .

Q. How should researchers validate the structural integrity of the synthesized compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
    • NMR Analysis : Use ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.6 ppm, methyl groups at δ 2.0–2.5 ppm) .
    • HRMS : Validate molecular weight with a mass error tolerance of <5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra to identify discrepancies in tautomeric or conformational states .
  • 2D NMR : Use NOESY or HSQC to resolve ambiguities in aromatic proton assignments or rotational isomerism .
  • X-ray Crystallography : Determine the crystal structure to unambiguously assign bond geometries, as done for related thiazole-acetamide derivatives .

Q. What strategies are recommended for analyzing tautomerism in the benzo[d]thiazole core?

Methodological Answer:

  • Thione-Thiol Tautomerism :
    • IR Analysis : Detect S-H stretches (~2500 cm⁻¹) for thiol forms or C=S stretches (~1250 cm⁻¹) for thione forms .
    • ¹³C NMR : Compare chemical shifts of thiocarbonyl (δ ~180–190 ppm) vs. thiol-bound carbons (δ ~35–45 ppm) .
  • Solvent Effects : Study tautomeric ratios in polar vs. nonpolar solvents (e.g., DMSO vs. chloroform) .

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For example, dock the compound into active sites using crystallographic data from related thiazole derivatives .
  • ADMET Profiling : Predict pharmacokinetics (e.g., LogP for lipophilicity) and toxicity via tools like SwissADME or ProTox-II .

Q. What experimental designs are suitable for studying substituent effects on bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize derivatives with varied substituents (e.g., halogen, nitro, or methyl groups) on the 4-fluorophenylthio moiety. Assess bioactivity (e.g., enzyme inhibition) to identify critical functional groups .
  • Statistical Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate electronic/hydrophobic parameters (σ, π) with activity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reaction yields across synthetic protocols?

Methodological Answer:

  • Parameter Screening : Systematically vary catalysts (e.g., Cu(OAc)₂ vs. CuI), solvents, and temperatures to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., dimerization or oxidation) that reduce yields .

Q. What methodologies confirm the Z-configuration of the imine group?

Methodological Answer:

  • NOE Experiments : Detect spatial proximity between the imine proton and adjacent substituents (e.g., methyl groups) .
  • X-ray Diffraction : Resolve double-bond geometry, as demonstrated in structurally similar thiazolo[3,2-a]pyrimidine derivatives .

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